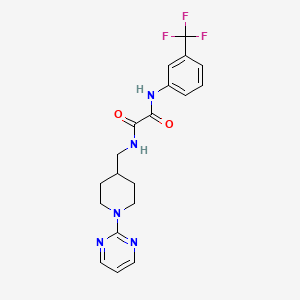
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical entity that appears to be structurally related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as a pyrimidinyl group attached to a piperidine or piperazine ring, and the presence of a trifluoromethylphenyl group. These structural features are often seen in molecules with biological activity, such as analgesics and compounds with central nervous system (CNS) activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by functional group modifications. For instance, the synthesis of a fentanyl analogue involved the formation of a piperidine ring attached to a phenyl group, which is then further modified . Similarly, the synthesis of a pyrimidinyl-guanidine compound was confirmed using various spectroscopic techniques, indicating a methodical approach to constructing the molecule and verifying its structure . The synthesis of this compound would likely follow a similar pathway, starting with the formation of the piperidine-pyrimidinyl core and subsequent attachment of the trifluoromethylphenyl group through oxalamide linkage.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. For example, the crystal structure of a fentanyl analogue revealed centrosymmetrically related cations and anions arranged in a supramolecular motif . The molecular structure of the compound would likely exhibit similar intricate arrangements, which could be elucidated using these analytical methods.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored to some extent. For example, the protonation of a fentanyl analogue occurs on the piperidine ring, as verified by both solid-state and solution-phase studies . This suggests that the piperidine nitrogen in this compound would also be a site of protonation and could participate in various chemical reactions, potentially affecting the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insight into their behavior in biological systems. For instance, the presence of a trifluoromethyl group can influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes . The pyrimidinyl and piperidine rings can contribute to the compound's stability and solubility. The specific physical and chemical properties of this compound would need to be determined experimentally, but they are likely to be influenced by these functional groups.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
The compound's derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, which are critical in cancer treatment. Certain derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting blood vessel formation in tumors and affecting the DNA of cancer cells (Vinaya Kambappa et al., 2017).
Methodological Advancements in Pharmaceutical Analysis
Advancements in the analytical separation of related substances, including N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and its derivatives, have been achieved through nonaqueous capillary electrophoresis. This technique optimizes the separation process, crucial for the quality control of pharmaceuticals (Lei Ye et al., 2012).
Neurological Disorders Treatment
Research into structurally similar compounds has led to the identification of potent inhibitors of the glycine transporter 1 (GlyT1), showing promise in treating neurological disorders by altering glycine levels in the brain (Shuji Yamamoto et al., 2016).
Antineoplastic Tyrosine Kinase Inhibition
The compound's related antineoplastic tyrosine kinase inhibitors, like flumatinib, are under clinical trials for treating chronic myelogenous leukemia (CML), highlighting the potential of such compounds in targeted cancer therapy (Aishen Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to this compound have been explored as histone deacetylase (HDAC) inhibitors, a promising approach for cancer therapy due to their ability to modulate gene expression and induce apoptosis in cancer cells (Nancy Z. Zhou et al., 2008).
Mecanismo De Acción
Pyrimidinyl Piperidine Compounds
The pyrimidinyl piperidine part of the molecule is a common structure in medicinal chemistry. Compounds with this structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Trifluoromethyl Phenyl Compounds
The trifluoromethyl phenyl part of the molecule is also a common feature in many bioactive compounds. The trifluoromethyl group is often used to improve the potency and selectivity of a drug molecule .
Suzuki–Miyaura Coupling
This compound might be synthesized using the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-1-4-15(11-14)26-17(29)16(28)25-12-13-5-9-27(10-6-13)18-23-7-2-8-24-18/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIHPYHZBTVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


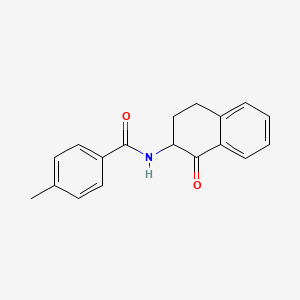
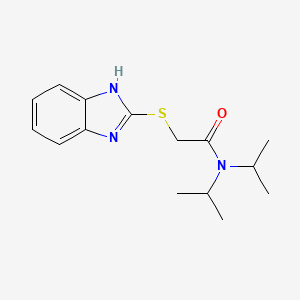


![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2532644.png)
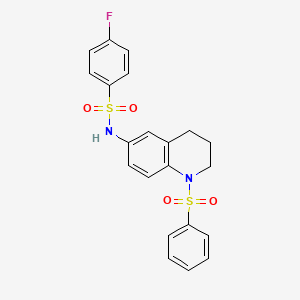

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)
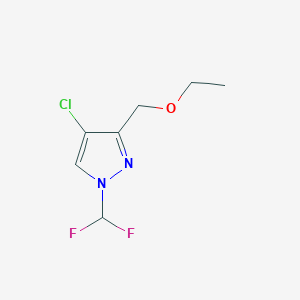
![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)